molecular formula C20H21ClF3N3O B5170212 2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B5170212
M. Wt: 411.8 g/mol
InChI Key: AKSGPXIMBLMPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied extensively in scientific research due to its potential pharmacological properties and its ability to interact with various biological targets.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has been shown to act as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to anxiolytic and antidepressant effects. It has also been shown to decrease the levels of dopamine in the brain, which can lead to antipsychotic effects. Additionally, it has been shown to have sedative and hypnotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential pharmacological properties. It can be used to study the effects of modulating various neurotransmitters in the brain and to investigate its potential use as a therapeutic agent. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One direction is to investigate its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Another direction is to study its interactions with other biological targets such as GABA receptors and ion channels. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-5-(trifluoromethyl)benzoic acid with benzylpiperazine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been studied extensively in scientific research due to its potential pharmacological properties. It has been shown to interact with various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been investigated for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N3O/c21-17-7-6-16(20(22,23)24)12-18(17)25-19(28)14-27-10-8-26(9-11-27)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSGPXIMBLMPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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